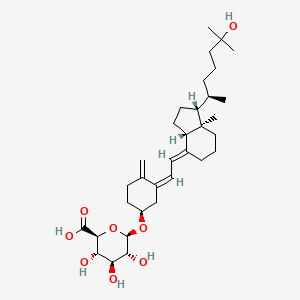

25-hydroxyvitamin D3 3-glucuronide

Description

Overview of Vitamin D Metabolism and Homeostasis

Vitamin D, primarily in the form of vitamin D3 (cholecalciferol), is a fat-soluble secosteroid essential for human health, most notably for its critical role in regulating calcium and phosphate (B84403) homeostasis. nih.govdrugbank.com Its journey in the body begins with synthesis in the skin via photochemical processes upon exposure to sunlight or through absorption from dietary sources. nih.govdrugbank.com To become biologically active, vitamin D undergoes a two-step hydroxylation process. The first hydroxylation occurs in the liver, where enzymes, primarily from the cytochrome P450 family (CYP2R1 and CYP27A1), convert vitamin D3 into 25-hydroxyvitamin D3 (25OHD3). nih.govasu.edu This metabolite, 25OHD3, is the major circulating form of vitamin D in the bloodstream and serves as the primary clinical biomarker for assessing a person's vitamin D status due to its relatively long half-life and high concentration. nih.govnih.gov

The second hydroxylation step takes place mainly in the kidneys. drugbank.comnih.gov Here, the enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1) converts 25OHD3 into the biologically active hormone, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), also known as calcitriol. nih.govnih.gov This active form of vitamin D carries out its functions by binding to the vitamin D receptor (VDR), which is present in various tissues beyond the classic targets of bone, intestine, and kidney, suggesting a wide range of biological activities, including cell proliferation, differentiation, and immunomodulation. nih.govyoutube.com The metabolism of vitamin D is tightly regulated to maintain homeostasis. The catabolism and inactivation of both 25OHD3 and 1α,25(OH)2D3 are primarily initiated by the enzyme 24-hydroxylase (CYP24A1), which catalyzes sequential side-chain oxidation reactions. nih.gov

Table 1: Key Cytochrome P450 Enzymes in Vitamin D Metabolism

| Enzyme | Location | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| CYP2R1/CYP27A1 | Liver | 25-hydroxylation (activation) | Vitamin D3 | 25-hydroxyvitamin D3 (25OHD3) |

| CYP27B1 | Kidney, other tissues | 1α-hydroxylation (activation) | 25-hydroxyvitamin D3 (25OHD3) | 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3) |

| CYP24A1 | Multiple tissues | 24-hydroxylation (inactivation/catabolism) | 25OHD3, 1α,25(OH)2D3 | 24,25(OH)2D3, 1,24,25(OH)3D3 |

| CYP3A4 | Liver, small intestine | 4α/4β-hydroxylation (inactivation) | 25-hydroxyvitamin D3 (25OHD3) | 4α,25(OH)2D3, 4β,25(OH)2D3 |

The Role of Conjugation in Steroid and Vitamin Metabolism

Beyond the well-characterized hydroxylation pathways, vitamin D metabolites undergo Phase II metabolism, which involves conjugation reactions. nih.govoup.com Conjugation is a fundamental biochemical process used by the body to metabolize a wide variety of endogenous compounds, including steroids and vitamins, as well as xenobiotics like drugs and toxins. nih.govwikipedia.org The primary purpose of conjugation is to attach a polar, water-soluble group to the substrate molecule. oup.comwikipedia.org This modification increases the hydrophilicity of the compound, which generally inactivates it and facilitates its elimination from the body, primarily through renal or biliary excretion. drugbank.comoup.com

The key enzymes mediating these reactions are transferases. In the context of vitamin D and steroid metabolism, two significant conjugation pathways are sulfonation, catalyzed by sulfotransferases (SULTs), and glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govoup.com UGTs are a superfamily of enzymes primarily located in the endoplasmic reticulum of cells in the liver, gastrointestinal tract, and kidneys. youtube.com They catalyze the transfer of glucuronic acid from the high-energy donor molecule, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate containing a hydroxyl, carboxyl, or amine group. wikipedia.org While often viewed as a simple inactivation and detoxification mechanism, emerging research suggests that conjugation, particularly glucuronidation, may play a more complex role in the homeostasis and biological activity of vitamins. nih.govnih.gov

Identification and Significance of 25-Hydroxyvitamin D3 3-Glucuronide as a Key Metabolite

Among the conjugated forms of vitamin D, 25-hydroxyvitamin D3 3-glucuronide (25OHD3-3-Gluc) has been identified as a significant metabolite. The existence of glucuronidated conjugates of 25OHD3 was first reported from analyses of rat bile. nih.gov Subsequent research confirmed the formation of two primary monoglucuronides of 25OHD3, conjugated at either the C-3 or C-25 position, in rat liver microsomes. nih.gov More recently, 25OHD3-3-Gluc has been definitively identified in human plasma and bile, confirming that glucuronidation is a physiologically relevant pathway for 25OHD3 clearance in humans. nih.govnih.govresearchgate.net

The formation of 25OHD3 glucuronides is catalyzed by specific UGT enzymes. Studies have identified UGT1A4 and UGT1A3 as the principal enzymes in the human liver responsible for the glucuronidation of 25OHD3. nih.gov These enzymes can generate three distinct monoglucuronides: 25OHD3-25-glucuronide, 25OHD3-3-glucuronide, and 5,6-trans-25OHD3-25-glucuronide. nih.gov

Table 2: UGT Isozymes Involved in 25OHD3 Glucuronidation

| UGT Isozyme | Primary Function in 25OHD3 Metabolism | Location |

|---|---|---|

| UGT1A4 | Principal catalyst of 25OHD3 glucuronidation. | Human Liver |

| UGT1A3 | Significant catalyst of 25OHD3 glucuronidation. | Human Liver |

Initially, 25OHD3-3-Gluc and other conjugated metabolites were considered to be inactive, terminal-excretory products. nih.govresearchgate.net However, this view is evolving. A key hypothesis gaining traction is the existence of an enterohepatic circulation pathway for vitamin D metabolites. nih.gov According to this model, 25OHD3 is glucuronidated in the liver and secreted into the bile. nih.gov As this bile travels through the intestinal tract, the 25OHD3-3-Gluc encounters gut bacteria that possess β-glucuronidase (GUS) enzymes. nih.govphysiology.org These bacterial enzymes can cleave the glucuronic acid moiety, liberating the free, biologically active 25OHD3 within the intestinal lumen. nih.govphysiology.org This locally reactivated 25OHD3 can then act on the vitamin D receptors expressed in colon cells, potentially influencing local gene expression and physiological processes like calcium absorption. nih.gov This suggests that 25OHD3-3-Gluc is not merely a waste product but may serve as a transport form, delivering a precursor of the active vitamin to the distal intestine. nih.govphysiology.org

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O8/c1-19-10-13-23(40-31-28(36)26(34)27(35)29(41-31)30(37)38)18-22(19)12-11-21-9-7-17-33(5)24(14-15-25(21)33)20(2)8-6-16-32(3,4)39/h11-12,20,23-29,31,34-36,39H,1,6-10,13-18H2,2-5H3,(H,37,38)/b21-11+,22-12-/t20-,23+,24-,25+,26+,27+,28-,29+,31-,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOQRDXVFJRWFJ-VIVSZJOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170512-14-8 | |

| Record name | 25Ohd3-3-o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170512148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25OHD3-3-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN76CW017E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Formation and Biosynthesis of 25 Hydroxyvitamin D3 3 Glucuronide

Uridine (B1682114) 5′-Diphosphoglucuronyltransferase (UGT) Isoforms Involved in 25-Hydroxyvitamin D3 Glucuronidation

The glucuronidation of 25OHD3 is a highly selective process, primarily carried out by specific UGT isoforms in the liver. Research has identified two main enzymes responsible for this conjugation reaction. nih.govnih.gov

UGT1A4 has been identified as the principal catalyst in the glucuronidation of 25OHD3 in the human liver. nih.gov Studies using recombinant human UGTs have demonstrated that UGT1A4 exhibits significant catalytic activity towards 25OHD3. nih.gov In fact, when comparing the relative activity, the ratio of UGT1A4 to UGT1A3 activity is approximately 2.7. nih.gov The formation rates of 25OHD3 glucuronides have been shown to have a strong correlation with the activity of a UGT1A4 probe substrate, trifluoperazine. nih.gov

The activity of UGT1A4 can be influenced by genetic polymorphisms. For instance, the UGT1A43 (Leu48Val) variant is associated with increased glucuronidation activity. nih.govnih.gov Studies on human liver microsomes have shown a gene-dose effect, where individuals homozygous for the UGT1A43 allele (GG) exhibit the highest rates of 25OHD3 glucuronidation, while those with the wild-type allele (TT) have the lowest activity. nih.govnih.gov

While UGT1A4 is the primary enzyme, UGT1A3 also plays a role in the glucuronidation of 25OHD3, albeit to a lesser extent. nih.govnih.gov Along with UGT1A4, it is considered a principal catalyst of this reaction in the human liver. nih.govnih.gov Both UGT1A4 and UGT1A3 contribute to the generation of three monoglucuronide isomers of 25OHD3: 25OHD3-25-glucuronide, 25OHD3-3-glucuronide, and 5,6-trans-25OHD3-25-glucuronide. nih.govnih.gov

Investigations into the catalytic activity of other UGT isoforms have revealed marked enzyme selectivity. Under the experimental conditions employed in key studies, other UGT isozymes showed no detectable catalytic activity towards 25OHD3 glucuronidation. nih.gov This indicates that the production of 25OHD3 glucuronide conjugates is exclusively catalyzed by UGT1A4 and, secondarily, by UGT1A3. nih.gov

Reaction Kinetics and Enzymatic Parameters of 25-Hydroxyvitamin D3 3-Glucuronide Formation

The formation of 25OHD3 glucuronides, including the 3-glucuronide isomer, follows established models of enzyme kinetics.

The kinetics of 25OHD3 glucuronide formation catalyzed by recombinant UGT1A4, UGT1A3, and human liver microsomes adhere to the Michaelis-Menten model. nih.govnih.gov This model describes the relationship between the concentration of the substrate (25OHD3) and the initial velocity of the enzymatic reaction. Kinetic studies were conducted using a range of 25OHD3 concentrations from 0.156 µM to 40 µM. nih.gov

Below is a table summarizing the kinetic parameters for the formation of the three 25OHD3 monoglucuronide isomers by recombinant UGT1A4 and pooled human liver microsomes (HLM).

| Enzyme Source | Metabolite | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) (µL/min/mg) |

| rUGT1A4 | 25OHD3-25-glucuronide | 3.5 ± 0.4 | 109.8 ± 3.8 | 31.4 |

| 25OHD3-3-glucuronide | 3.7 ± 0.6 | 29.8 ± 1.4 | 8.1 | |

| 5,6-trans-25OHD3-25-glucuronide | 4.3 ± 0.9 | 12.3 ± 1.1 | 2.9 | |

| HLM | 25OHD3-25-glucuronide | 10.9 ± 1.1 | 24.8 ± 0.9 | 2.3 |

| 25OHD3-3-glucuronide | 11.2 ± 1.6 | 6.8 ± 0.4 | 0.6 | |

| 5,6-trans-25OHD3-25-glucuronide | 12.5 ± 2.6 | 1.4 ± 0.1 | 0.1 | |

| Data sourced from a study on human UGT1A4 and UGT1A3 conjugation of 25-hydroxyvitamin D3. nih.gov |

The UGT enzymes demonstrate broad but distinct substrate specificities. nih.gov In the case of 25OHD3, UGT1A4 and UGT1A3 show marked selectivity. nih.gov The Michaelis constant (Km) is an indicator of the affinity of an enzyme for its substrate. For the formation of 25OHD3-3-glucuronide, the Km value when catalyzed by recombinant UGT1A4 was found to be 3.7 ± 0.6 µM. nih.gov In pooled human liver microsomes, the Km for the same reaction was 11.2 ± 1.6 µM. nih.gov The lower Km value for the recombinant UGT1A4 suggests a higher affinity for the substrate compared to the more complex microsomal environment. nih.gov

Genetic Regulation and Polymorphisms Affecting 25-Hydroxyvitamin D3 3-Glucuronide Formation

The rate at which 25-hydroxyvitamin D3 (25OHD3) is converted into its glucuronide conjugate is not uniform across all individuals. This variability is, in part, governed by our genetic makeup, with specific variations in the genes encoding the enzymes responsible for this process playing a crucial role.

Impact of UGT1A4*3 Gene Polymorphism on Glucuronidation Rates

A notable genetic factor influencing the glucuronidation of 25OHD3 is the UGT1A4*3 polymorphism. UGT1A4 is one of the primary enzymes responsible for this conjugation reaction in the human liver. nih.govnih.gov The *3 variant of the UGT1A4 gene involves a change in the amino acid sequence (Leu48Val) that leads to an enzyme with increased activity. nih.gov

Research using human liver microsomes has demonstrated a clear link between the UGT1A43 genotype and the rate of 25OHD3 glucuronidation. nih.govnih.gov Individuals homozygous for the UGT1A43 allele (GG genotype) exhibit the highest rates of glucuronidation, while those with the wild-type allele (TT genotype) have the lowest. nih.govnih.gov Heterozygous individuals (TG genotype) show an intermediate level of activity, suggesting a gene-dose effect. nih.gov Specifically, one study found that the mean rate of 25OHD3 glucuronidation was 85% higher in livers with the homozygous UGT1A4*3 genotype compared to wild-type livers. nih.gov

| Genotype | Mean Glucuronidation Rate (pmol/min·mg protein) |

| Wild-Type (TT) | 0.123 |

| Heterozygous (TG) | 0.152 |

| Homozygous UGT1A4*3 (GG) | 0.227 |

| Data sourced from a study on human liver microsomes. nih.gov |

This increased enzymatic activity associated with the UGT1A4*3 polymorphism can have significant implications for an individual's vitamin D status, as it accelerates the clearance of 25OHD3, the primary circulating form of vitamin D. nih.gov

Other Genetic Variants and Interindividual Variability

Beyond the well-characterized UGT1A4*3 polymorphism, other genetic variants also contribute to the observed interindividual variability in 25OHD3 glucuronidation. While UGT1A4 is a principal catalyst, another isozyme, UGT1A3, also plays a significant role in this metabolic pathway. nih.govnih.gov Genetic variations within the UGT1A3 gene, as well as other related UGT genes, can also influence the efficiency of this process. nih.gov

The considerable heritability of 25-hydroxyvitamin D concentrations, with some estimates as high as 80%, underscores the significant contribution of genetic factors to vitamin D metabolism. mdpi.com Genome-wide association studies (GWAS) have identified numerous genetic loci associated with circulating 25(OH)D levels, some of which are linked to genes involved in its metabolic clearance, including glucuronidation. nih.govmdpi.com This complex genetic landscape highlights the multifactorial nature of vitamin D homeostasis and the importance of considering an individual's genetic profile to fully understand their vitamin D status. nih.govnih.gov

Induction and Regulation of UGT Gene Expression in 25-Hydroxyvitamin D3 Glucuronidation

The expression of the UGT genes responsible for 25OHD3 glucuronidation is not static but can be modulated by various factors, including the activation of specific nuclear receptors. This regulatory mechanism allows the body to adapt its vitamin D clearance capacity in response to certain signals.

Effects of Pregnane X Receptor (PXR) Agonists on UGT Expression

The Pregnane X Receptor (PXR) is a key transcriptional regulator of drug-metabolizing enzymes, including UGTs. nih.govnih.gov When activated by specific compounds, known as agonists, PXR can increase the expression of UGT1A3 and UGT1A4. nih.govnih.gov

Studies in human hepatocytes have shown that treatment with PXR agonists, such as rifampin, carbamazepine (B1668303), and phenobarbital, leads to a significant increase in the mRNA levels of both UGT1A3 and UGT1A4. nih.govnih.gov For instance, rifampin, a potent PXR agonist, was found to induce UGT1A3 and UGT1A4 mRNA content by 2.3-fold and 7.0-fold, respectively. nih.gov This induction of gene expression can translate to increased glucuronidation activity. Indeed, rifampin treatment has been shown to significantly increase the total 25OHD3 glucuronide formation activity in human hepatocytes. nih.govnih.gov

| PXR Agonist | Fold Increase in UGT1A3 mRNA | Fold Increase in UGT1A4 mRNA |

| Rifampin | 2.3 | 7.0 |

| Phenobarbital | 1.9 | 5.1 |

| Carbamazepine | 1.6 | 2.3 |

| Data from a study on human hepatocytes. nih.gov |

This PXR-mediated induction of UGT expression suggests a potential pathway through which certain drugs could accelerate the clearance of vitamin D. nih.gov

Effects of Constitutive Androstane Receptor (CAR) Agonists on UGT Expression

Similar to PXR, the Constitutive Androstane Receptor (CAR) is another nuclear receptor involved in regulating the expression of drug-metabolizing enzymes. nih.gov Agonists of CAR, which include phenobarbital, can also lead to the induction of UGT gene expression. nih.govnih.gov

The observation that compounds like phenobarbital, which can activate both PXR and CAR, increase UGT1A3 and UGT1A4 expression points to the involvement of CAR in this regulatory pathway. nih.gov The coordinated action of PXR and CAR provides a robust mechanism for the body to upregulate the glucuronidation of various compounds, including endogenous molecules like 25OHD3, in response to xenobiotic exposure. nih.govnih.gov This highlights a crucial link between drug metabolism pathways and the regulation of vitamin D homeostasis.

Metabolic Fate and Catabolism of 25 Hydroxyvitamin D3 3 Glucuronide

Glucuronidation as a Phase II Metabolism Pathway

Glucuronidation is a major Phase II metabolic reaction where a glucuronic acid moiety is attached to a substrate, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govyoutube.com This conjugation increases the water solubility of various substances, including drugs and endogenous compounds, to facilitate their elimination from the body, often through bile or urine. nih.govyoutube.com For vitamin D metabolites, this process is a critical part of their inactivation and excretion. nih.gov

The formation of 25-hydroxyvitamin D3 glucuronides occurs primarily in the liver. nih.govphysiology.org Research has identified that the human enzymes UGT1A4 and, to a lesser extent, UGT1A3 are the principal catalysts for the glucuronidation of 25OHD3. oup.com This process can result in the formation of several monoglucuronide isomers, including 25-hydroxyvitamin D3 3-glucuronide. oup.com Once formed, these glucuronidated metabolites are secreted into bile and can be found in blood plasma. nih.govresearchgate.net This pathway was once considered solely for detoxification and removal of excess vitamin D. nih.gov However, emerging evidence suggests a more physiologically relevant role, particularly in the context of enterohepatic circulation. nih.gov

Deconjugation Mechanisms of 25-Hydroxyvitamin D3 3-Glucuronide

The biological journey of 25-hydroxyvitamin D3 3-glucuronide does not necessarily end with its formation and secretion. A crucial aspect of its metabolic fate is the potential for deconjugation, a process that reverses the glucuronidation step.

The deconjugation of glucuronide conjugates is carried out by enzymes known as beta-glucuronidases (GUS). nih.govphysiology.org These enzymes are notably abundant in the gut, where they are produced by the resident microbiota. nih.govresearchgate.net When 25-hydroxyvitamin D3 3-glucuronide, having been secreted into the bile, reaches the lower intestinal tract, it encounters these bacterial GUS enzymes. nih.govphysiology.org

The GUS enzymes cleave the β-linked glucuronic acid from the 25OHD3 molecule, releasing the free, unconjugated form. nih.govresearchgate.net This process is pivotal for what is known as the enterohepatic circulation of vitamin D metabolites. nih.gov The liberated 25OHD3 can then be reabsorbed by the intestinal epithelial cells, specifically in the colon, where it can exert biological effects. nih.govphysiology.org This targeted release mechanism allows for localized action of vitamin D in the distal intestine, independent of systemic circulating levels of the active hormone 1,25-dihydroxyvitamin D3. nih.govphysiology.org

The enzymatic cleavage of 25-hydroxyvitamin D3 3-glucuronide has been demonstrated in controlled laboratory settings. In vitro studies using purified bacterial GUS enzymes have confirmed their ability to hydrolyze the glucuronide conjugate, thereby releasing free 25OHD3. nih.gov

For instance, in cell culture experiments with human colon adenocarcinoma cell lines (Caco2 and HT29), the addition of 25OHD3-glucuronide alone had a limited effect on vitamin D-responsive gene expression. nih.govphysiology.org However, when co-incubated with a purified E. coli GUS enzyme, there was a robust and significant increase in the expression of cytochrome P450 24A1 (CYP24A1) mRNA, a well-known vitamin D target gene. nih.govphysiology.org This demonstrates that the glucuronide form is biologically inactive until the glucuronic acid moiety is removed, highlighting the essential role of GUS enzymes in reactivating the metabolite. nih.govusda.gov Analytical methods also employ beta-glucuronidase to hydrolyze conjugated metabolites in serum samples to measure the total amount of a specific vitamin D metabolite. nih.gov

Comparative Analysis with Other Conjugated Vitamin D Metabolites

Glucuronidation is not the only Phase II conjugation pathway for vitamin D metabolites; sulfation is also a significant process. The body produces different isomers of glucuronidated 25OHD3, each with its own metabolic characteristics.

Both sulfated and glucuronidated forms of vitamin D metabolites are found in circulation, but their relative abundance differs significantly. nih.gov Studies analyzing human serum have consistently shown that sulfated conjugates of vitamin D metabolites are present in much higher proportions than their glucuronidated counterparts. nih.gov

For 25OHD3, the sulfated form (25OHD3-S) can constitute a large fraction of the total circulating vitamin D metabolites, while the glucuronidated fraction (25OHD3-G) is considerably smaller. nih.gov One study in older men reported that sulfate (B86663) conjugates ranged from 18% to 53% of the total, whereas glucuronide conjugates only accounted for 2.7% to 11%. nih.gov Specifically for 25OHD3, the sulfated proportion was approximately 40-48%, while the glucuronide proportion was around 3.0%. nih.gov

Despite its lower abundance, 25OHD3-glucuronide plays a key role in the targeted delivery of 25OHD3 to the colon via enterohepatic circulation. nih.gov Sulfated metabolites, particularly 25OHD3-S, are highly abundant in serum and may serve as a storage form or have other physiological roles, such as during lactation. nih.gov

| Metabolite | Conjugate Type | Relative Abundance in Serum (as % of Total) | Primary Site of Action/Role |

|---|---|---|---|

| 25-hydroxyvitamin D3 | Sulfate (25OHD3-S) | High (e.g., ~40-53%) | Circulating storage form |

| 25-hydroxyvitamin D3 | Glucuronide (25OHD3-G) | Low (e.g., ~2.7-3.6%) | Enterohepatic circulation, delivery to colon |

Besides the 3-glucuronide, the glucuronidation of 25OHD3 can occur at other positions on the molecule. In vitro studies using human liver microsomes and recombinant UGT enzymes have identified two other monoglucuronide isomers: 25-hydroxyvitamin D3-25-glucuronide and 5,6-trans-25-hydroxyvitamin D3-25-glucuronide. oup.com

The formation of these isomers is catalyzed by the same enzymes responsible for 3-glucuronidation, namely UGT1A4 and UGT1A3. oup.com The 25-glucuronide involves conjugation at the tertiary hydroxyl group on the side chain, a process that also occurs in rats. nih.gov The 5,6-trans-25-hydroxyvitamin D3-25-glucuronide is a conjugate of a stereoisomer of 25OHD3. oup.comnih.gov

Glucuronidation of Other Downstream Vitamin D Metabolites (e.g., 24,25(OH)2D3-glucuronide, 23,25(OH)2D3-glucuronide)

Glucuronidation is a significant pathway in the metabolism and excretion of various vitamin D compounds, extending beyond 25-hydroxyvitamin D3. The downstream metabolites, notably 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) and 23,25-dihydroxyvitamin D3 (23,25(OH)2D3), also undergo this conjugation process, which facilitates their elimination. This process is crucial for maintaining vitamin D homeostasis.

Research Findings on 24,25(OH)2D3-glucuronide

The metabolite 24,25(OH)2D3 is a major product of 25-hydroxyvitamin D3 catabolism, formed by the action of the enzyme CYP24A1. nih.govwikipedia.org Research has demonstrated that it is further metabolized through glucuronidation.

In vitro studies using rat liver microsomes have shown that 24,25(OH)2D3 can be converted into monoglucuronides. In these experiments, the primary products were the 3-glucuronide and 24-glucuronide, formed in almost equal amounts, with only a minor amount of the 25-glucuronide being produced. nih.gov

In vivo studies in rats, following the administration of 24,25(OH)2D3, confirmed the formation of these glucuronides. nih.gov Analysis of bile identified both the 3- and 24-glucuronides. However, in the in vivo setting, glucuronidation at the 24-position was preferential to the 3-position, and the 25-glucuronide was not detected. nih.gov The identification of these glucuronides was achieved through high-performance liquid chromatography and liquid chromatography-electrospray ionization-mass spectrometry. nih.gov

Furthermore, the deconjugation of 24,25-dihydroxyvitamin D3 monoglucuronide by rat intestine homogenate suggests an enterohepatic circulation for this metabolite. nih.gov

Research Findings on 23,25(OH)2D3-glucuronide and Comparison with 24,25(OH)2D3

The C-23 hydroxylation pathway represents another route for vitamin D catabolism, leading to the formation of 23,25(OH)2D3. Subsequent glucuronidation of this metabolite plays a key role in its excretion. Studies have identified 23,25-dihydroxyvitamin D3 23-glucuronide in the bile of rats that were administered 25-hydroxyvitamin D3. researchgate.net

A comparative study was conducted to understand the urinary excretion of glucuronidated 23,25(OH)2D3 and 24,25(OH)2D3 in humans. nih.govconsensus.app By treating urine samples with β-glucuronidase to liberate the parent compounds, researchers could quantify the amount of each metabolite that was originally present as a glucuronide conjugate. researchgate.netconsensus.app

The results revealed that the amount of 23,25(OH)2D3 in urine was nearly equal to that of 24,25(OH)2D3. nih.govconsensus.app This finding is particularly significant because the plasma concentration of 23,25(OH)2D3 is considerably lower than that of 24,25(OH)2D3. nih.govconsensus.app This disparity strongly suggests that 23,25(OH)2D3 is more readily glucuronidated and more promptly excreted into the urine compared to 24,25(OH)2D3. nih.govconsensus.app These findings underscore the critical role of C-23 hydroxylation followed by glucuronidation in the elimination of excess 25-hydroxyvitamin D3. researchgate.netnih.gov

The study also noted that the ratio of 23,25(OH)2D3 to 24,25(OH)2D3 in urine remained relatively stable throughout the day and was not significantly altered by short-term vitamin D3 supplementation. nih.gov

Data on Vitamin D Metabolite Glucuronidation

The following tables summarize the findings from key research on the glucuronidation of downstream vitamin D metabolites.

Table 1: In Vitro and In Vivo Glucuronidation of 24,25(OH)2D3 in Rats

| Parameter | Finding | Source |

| In Vitro Products | 3-glucuronide and 24-glucuronide are main products in near-equal amounts; 25-glucuronide is a minor product. | nih.gov |

| In Vivo Products (Bile) | 3-glucuronide and 24-glucuronide identified. | nih.gov |

| In Vivo Preference | Glucuronidation at the 24-position is preferred over the 3-position. 25-glucuronide was not detected. | nih.gov |

| Enterohepatic Circulation | Indicated by deconjugation of monoglucuronide with intestine homogenate. | nih.gov |

Table 2: Comparative Analysis of Urinary 23,25(OH)2D3 and 24,25(OH)2D3 in Humans (Post-β-glucuronidase Treatment)

| Parameter | Finding | Source |

| Relative Urinary Amount | The amount of 23,25(OH)2D3 was almost as much as that of 24,25(OH)2D3. | nih.govconsensus.app |

| Plasma vs. Urine Levels | Plasma concentration of 23,25(OH)2D3 is much lower than 24,25(OH)2D3, contrasting with their near-equal urinary levels. | nih.govconsensus.app |

| Susceptibility to Glucuronidation | 23,25(OH)2D3 is suggested to be more susceptible to glucuronidation and subsequent urinary excretion than 24,25(OH)2D3. | nih.govconsensus.app |

| Metabolic Role | C-23 hydroxylation is considered a crucial pathway for the urinary excretion of surplus 25(OH)D3. | nih.gov |

Distribution and Physiological Excretion of 25 Hydroxyvitamin D3 3 Glucuronide

Presence in Biological Fluids

25-hydroxyvitamin D3 3-glucuronide has been identified in various biological fluids, indicating its role in the systemic handling of vitamin D metabolites.

Detection in Plasma and Serum

25-hydroxyvitamin D3 3-glucuronide is a known metabolite found in human blood. nih.govnih.gov Its presence in plasma and serum is a result of the glucuronidation of 25(OH)D3 in the liver. nih.gov The concentration of 25(OH)D3 in the blood is a key indicator of an individual's vitamin D status. youtube.comyoutube.com Studies have shown that both 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 can be measured in serum. youtube.com

Detection in Bile

Bile is a significant route for the elimination of vitamin D metabolites. medscape.com 25-hydroxyvitamin D3 3-glucuronide has been detected in human bile, highlighting the liver's role in processing and preparing vitamin D compounds for excretion. nih.govnih.govresearchgate.net The conjugation of 25(OH)D3 with glucuronic acid facilitates its transport into bile. portlandpress.com Studies in rats have further demonstrated the biliary excretion of 25(OH)D3-derived materials. portlandpress.com

Detection in Urine

Urinary excretion of vitamin D metabolites, including glucuronide conjugates, also occurs. While most vitamin D products are excreted through bile, a small amount is eliminated via the kidneys. medscape.com Studies have confirmed the presence of 25-hydroxyvitamin D3 and its metabolites in urine. nih.govnih.govnih.gov In some cases, urinary loss of vitamin D metabolites can be significant, particularly in conditions like nephrotic syndrome. nih.gov Research has indicated that a percentage of administered vitamin D can be recovered in the urine as chemically altered metabolites, with a portion being in a conjugated form. nih.gov

Enterohepatic Circulation of 25-Hydroxyvitamin D3 3-Glucuronide

The enterohepatic circulation is a crucial pathway for the conservation and recirculation of various substances, including vitamin D metabolites. This process involves excretion into the bile, passage into the intestine, and subsequent reabsorption.

Biliary Excretion and Intestinal Delivery

Following its formation in the liver, 25-hydroxyvitamin D3 3-glucuronide is actively transported into the bile. nih.gov This biliary excretion delivers the conjugate to the small intestine. nih.gov The transport of these conjugates is mediated by specific transporter proteins located in the liver cells. nih.gov Once in the intestine, these conjugates can potentially be acted upon by intestinal enzymes. nih.gov

Transport Mechanisms of 25-Hydroxyvitamin D3 3-Glucuronide

The movement of 25-hydroxyvitamin D3 3-glucuronide across cellular membranes is facilitated by specific transporter proteins. These transporters are crucial for its secretion from the liver into the bile and its potential reabsorption in the intestines, a process known as enterohepatic circulation. nih.gov Research using plasma membrane vesicle and cell-based studies has identified several key transporters involved in the handling of 25OHD3-G. nih.gov

In the liver, the transport of 25OHD3-G from the blood into hepatocytes (sinusoidal uptake) and from hepatocytes into the bile (canalicular efflux) is managed by members of the Organic Anion Transporting Polypeptide (OATP) and Multidrug Resistance-associated Protein (MRP) families. nih.gov Specifically, OATP1B1 and OATP1B3 are involved in the uptake of 25OHD3-G from the blood into liver cells. For the excretion into bile, MRP2 and MRP3 have been identified as the primary efflux transporters. nih.gov The coordinated action of these transporters ensures the efficient removal of 25OHD3-G from the circulation and its secretion into the intestinal tract via the bile. nih.gov

The presence of these transporters in both liver hepatocytes and intestinal enterocytes suggests their significant role in the enterohepatic circulation of 25OHD3-G. nih.gov This circulation provides a pathway for delivering 25OHD3 back to the intestinal tract, where it could be deconjugated and potentially exert local effects. nih.gov

Table 1: Transporter Proteins for 25-Hydroxyvitamin D3 3-Glucuronide

| Transporter | Family | Function | Location |

|---|---|---|---|

| OATP1B1 | Organic Anion Transporting Polypeptide | Sinusoidal uptake into hepatocytes | Liver |

| OATP1B3 | Organic Anion Transporting Polypeptide | Sinusoidal uptake into hepatocytes | Liver |

| MRP2 | Multidrug Resistance-associated Protein | Canalicular efflux into bile | Liver |

| MRP3 | Multidrug Resistance-associated Protein | Canalicular efflux into bile | Liver |

Biological Implications and Localized Actions of 25 Hydroxyvitamin D3 3 Glucuronide

Contribution to Vitamin D Homeostasis and Metabolism

The journey of 25OHD3-Gluc begins in the liver, where the enzyme UDP-glucuronosyltransferase 1A4 facilitates its formation. This process, known as glucuronidation, is a common pathway for the metabolism and subsequent excretion of various compounds. Following its synthesis, 25OHD3-Gluc is found in both blood plasma, at concentrations of approximately 1–5 nM, and bile. nih.gov The presence of 25OHD3-Gluc in bile is a critical aspect of its physiological function, as it facilitates its entry into the enterohepatic circulation. nih.govnih.gov This circulatory loop allows for the secretion of the metabolite into the duodenum with bile and its subsequent travel through the intestinal tract. nih.gov

Role as a Potential Reservoir or Storage Form of 25-Hydroxyvitamin D3

While adipose tissue is the primary storage site for vitamin D3, 25OHD3-Gluc can be considered a unique, transport-oriented reservoir of 25OHD3. physiology.org Its role is not one of long-term storage in the traditional sense, but rather as a circulating precursor that delivers 25OHD3 to a specific anatomical location. The enterohepatic circulation of 25OHD3 and its glucuronide conjugate ensures that a pool of this vitamin D metabolite is available for targeted action in the distal gut. nih.govnih.gov This mechanism provides an alternative pathway for the delivery of 25OHD3 to intestinal tissues, which is crucial for vitamin D receptor-dependent gene regulation in enterocytes. nih.gov

Interaction with Gut Microbiota and Local Deconjugation

The lower gastrointestinal tract, particularly the colon, is densely populated with a diverse community of microorganisms that play a crucial role in the metabolism of various substances that are not absorbed in the upper intestine.

Bacterial Glucuronidase Activity in the Intestinal Lumen

A key function of the gut microbiota in the context of 25OHD3-Gluc metabolism is the production of β-glucuronidase (GUS) enzymes. These bacterial enzymes are capable of cleaving the glucuronic acid moiety from a variety of molecules, including 25OHD3-Gluc. nih.gov The presence of bacteria with significant GUS activity in the colon creates an environment where conjugated vitamin D metabolites can be reactivated. nih.gov

Liberation of Parent 25-Hydroxyvitamin D3 in the Gastrointestinal Tract

As 25OHD3-Gluc, transported via bile, reaches the lower intestine, it encounters the resident microbiota. The bacterial β-glucuronidases effectively hydrolyze the glucuronide bond, liberating the parent compound, 25OHD3, directly into the intestinal lumen. nih.govnih.gov This process of deconjugation is essential, as the glucuronidated form of the vitamin D metabolite is largely inactive and has a low affinity for the vitamin D receptor (VDR). nih.gov The liberation of 25OHD3 in the colon allows for its subsequent uptake by the colonic epithelial cells. nih.gov

Modulation of Gene Expression in Intestinal Tissues

The localized release of 25OHD3 in the colon has significant implications for gene regulation within the intestinal epithelium, primarily through the activation of the Vitamin D Receptor.

Regulation of Vitamin D Receptor (VDR)-Mediated Pathways in the Colon (e.g., Cyp24 mRNA expression)

Once liberated, 25OHD3 can bind to and activate the VDR present in the colon's epithelial cells. nih.gov This activation initiates the transcription of VDR target genes. A primary and well-studied target gene is Cyp24a1, which encodes the enzyme 24-hydroxylase, responsible for the catabolism of vitamin D metabolites. nih.gov The induction of Cyp24a1 mRNA serves as a reliable marker of VDR activation.

Research has demonstrated that the administration of 25OHD3-Gluc leads to a significant induction of Cyp24a1 mRNA in the colon, an effect not observed with the administration of 25OHD3 itself, which is primarily active in the duodenum. nih.gov In vitro studies using human colon adenocarcinoma cell lines have provided compelling evidence for the role of bacterial enzymes in this process.

| Cell Line | Treatment | Relative Cyp24 mRNA Expression (Fold Increase) |

|---|---|---|

| HT-29 | 25OHD3-Gluc | No significant response |

| HT-29 | 25OHD3-Gluc + Bacterial GUS | 32-fold increase |

| Caco-2 | 25OHD3-Gluc | Response observed |

| Caco-2 | 25OHD3-Gluc + Bacterial GUS | 32-fold increase |

Data derived from a study on the role of glucuronidated 25-hydroxyvitamin D on colon gene expression, which reported a 5 Ct (32-fold) increase in Cyp24 mRNA when cells were co-incubated with bacterial GUS. nih.gov

In vivo studies in mice further support these findings, showing that both oral and subcutaneous administration of 25OHD3-Gluc induces Cyp24a1 mRNA expression specifically in the colon. nih.gov When the flow of digesta to the colon was blocked surgically, this effect was abolished, confirming that the delivery of 25OHD3-Gluc to the colon via the intestinal lumen is necessary for its activity. nih.gov

| Compound Administered | Intestinal Section | Cyp24a1 mRNA Expression |

|---|---|---|

| 25OHD3-Gluc | Duodenum | Inactive |

| Colon | Induced | |

| 25OHD3 | Duodenum | Active |

| Colon | No significant induction |

This table summarizes the findings from in vivo studies in mice, demonstrating the targeted effect of 25OHD3-Gluc on the colon compared to the action of 25OHD3 in the duodenum. nih.gov

Differential Effects in Specific Cell Lines (e.g., Caco2, HT29)

The biological impact of 25-hydroxyvitamin D3 3-glucuronide (25OHD3-Gluc) exhibits notable differences between the human colon adenocarcinoma cell lines, Caco-2 and HT-29. These distinctions primarily revolve around the cells' intrinsic abilities to metabolize the glucuronidated form and the necessity of enzymatic deconjugation for significant biological activity.

In in vitro studies, Caco-2 cells have demonstrated a modest response to 25OHD3-Gluc alone. This suggests that Caco-2 cells may possess a limited intrinsic capacity to either transport the glucuronidated metabolite or deconjugate it to release the biologically active 25-hydroxyvitamin D3 (25(OH)D3). Conversely, HT-29 cells show no significant response to 25OHD3-Gluc in its conjugated form. researchgate.net

A critical factor influencing the activity of 25OHD3-Gluc in these cell lines is the presence of bacterial β-glucuronidase (GUS). When co-incubated with GUS, both Caco-2 and HT-29 cells exhibit a robust biological response. researchgate.netnih.govconsensus.app This is typically measured by the upregulation of the vitamin D target gene, Cyp24a1, which encodes the enzyme 24-hydroxylase responsible for vitamin D catabolism. The addition of GUS facilitates the cleavage of the glucuronic acid moiety from 25OHD3-Gluc, thereby releasing the unconjugated 25(OH)D3. This liberated 25(OH)D3 can then be taken up by the cells and, in cells expressing the enzyme 1α-hydroxylase (CYP27B1), can be converted to the hormonally active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), which in turn elicits a strong biological response. researchgate.netnih.gov

The differential response between the two cell lines in the absence of exogenous GUS points to variances in their inherent enzymatic machinery or transport mechanisms for glucuronidated compounds. The profound potentiation of activity in the presence of GUS underscores the pivotal role of deconjugation in mediating the biological effects of 25OHD3-Gluc at the cellular level in the colon.

Table 1: Differential Response of Caco-2 and HT-29 Cells to 25-Hydroxyvitamin D3 3-Glucuronide (25OHD3-Gluc)

| Cell Line | Treatment | Observed Effect on Cyp24a1 mRNA Expression | Implication |

| Caco-2 | 25OHD3-Gluc alone | Small, but significant increase | Possesses limited intrinsic ability to process 25OHD3-Gluc. |

| 25OHD3-Gluc + β-glucuronidase (GUS) | Robust increase | Deconjugation is key to unlocking significant biological activity. | |

| HT-29 | 25OHD3-Gluc alone | No significant response | Lacks sufficient intrinsic mechanisms to utilize 25OHD3-Gluc. |

| 25OHD3-Gluc + β-glucuronidase (GUS) | Robust increase | Highly dependent on external deconjugation for biological response. |

Comparative Biological Activity with Unconjugated 25-Hydroxyvitamin D3 and Other Metabolites in Research Models

The biological activity of 25-hydroxyvitamin D3 3-glucuronide is distinct from its unconjugated counterpart, 25-hydroxyvitamin D3 (25(OH)D3), particularly in the context of its delivery to and action in the colon. Research models have demonstrated that the glucuronidation of 25(OH)D3 is not merely a step for excretion but also serves as a mechanism for targeted delivery and localized activity.

In vivo studies in mice have provided compelling evidence for this differential activity. When administered orally, 25OHD3-Gluc induces the expression of the vitamin D-responsive gene Cyp24a1 in the colon, whereas unconjugated 25(OH)D3 does not elicit a similar response in this part of the intestine. Conversely, unconjugated 25(OH)D3 is active in the duodenum, while 25OHD3-Gluc shows no activity in this upper intestinal region. researchgate.netnih.gov This suggests that the glucuronide conjugate is resistant to absorption and metabolism in the upper gastrointestinal tract, allowing it to reach the colon intact. Once in the colon, it can be deconjugated by local bacterial β-glucuronidases, releasing 25(OH)D3 for local action.

This targeted delivery mechanism highlights a key difference in the physiological roles of the conjugated and unconjugated forms. While circulating unconjugated 25(OH)D3 is considered a prohormone that is activated in the kidneys and other tissues to regulate systemic calcium homeostasis and other functions, 25OHD3-Gluc appears to function as a prohormone for the colon. nih.govnih.gov

In terms of direct vitamin D receptor (VDR) binding, it is the unconjugated form, 25(OH)D3, and more potently its hydroxylated product, 1,25(OH)2D3, that are the active ligands for the VDR. nih.gov Glucuronidation at the 3-position likely sterically hinders the binding of 25OHD3-Gluc to the VDR. Therefore, its biological activity is contingent upon the cleavage of the glucuronic acid group.

Compared to the hormonally active form, 1,25(OH)2D3, both 25(OH)D3 and its glucuronide precursor are significantly less potent in directly activating the VDR. However, the local conversion of a readily available pool of 25OHD3-Gluc in the colon to 25(OH)D3, and subsequently to 1,25(OH)2D3 by the colonic epithelium which expresses 1α-hydroxylase, can lead to significant localized biological effects, such as the regulation of gene expression and potential antiproliferative actions. nih.govresearchgate.net

Table 2: Comparative Biological Activity of Vitamin D Metabolites in Intestinal Models

| Compound | Site of Administration | Primary Site of Activity | Mechanism of Action |

| 25-Hydroxyvitamin D3 3-Glucuronide (25OHD3-Gluc) | Oral | Colon | Bypasses upper GI tract, deconjugated by gut microbiota to 25(OH)D3 for local action. |

| 25-Hydroxyvitamin D3 (25(OH)D3) | Oral | Duodenum | Absorbed in the upper intestine, acts systemically as a prohormone. |

| 1,25-Dihydroxyvitamin D3 (1,25(OH)2D3) | Systemic/Local | Multiple tissues, including colon | The most potent natural VDR ligand, directly activates gene expression. |

Advanced Analytical Methodologies for Research on 25 Hydroxyvitamin D3 3 Glucuronide

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the specific and sensitive quantification of 25OHD3-G. nih.gov This powerful technique combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by tandem mass spectrometry. A highly sensitive and accurate LC-MS/MS method has been developed for the simultaneous quantification of 25-hydroxyvitamin D3-3-sulfate (25OHD3-S) and 25OHD3-G in human serum and plasma. nih.govnih.gov

Sample Preparation Techniques (e.g., Protein Precipitation, Solid-Phase Extraction)

Effective sample preparation is a critical prerequisite for accurate LC-MS/MS analysis of 25OHD3-G. The primary goals are to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Common techniques employed include protein precipitation and solid-phase extraction (SPE). nih.govnih.gov

Protein Precipitation: This initial step involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol, to the sample (e.g., serum or plasma). sigmaaldrich.comresearchgate.net This denatures and precipitates the majority of proteins, which can then be removed by centrifugation. This process also serves to release vitamin D metabolites that are bound to proteins in circulation. nih.gov

Solid-Phase Extraction (SPE): Following protein precipitation, SPE is often utilized for further purification and concentration of 25OHD3-G. nih.govnih.gov This technique involves passing the sample through a cartridge containing a solid adsorbent material. The analyte of interest is retained on the adsorbent while unwanted components are washed away. The purified analyte is then eluted from the cartridge using a small volume of a suitable solvent. eppendorf.com This not only cleans up the sample but also enriches the concentration of the analyte, enhancing detection sensitivity.

A typical workflow involves:

Addition of an internal standard to the sample.

Protein precipitation with a solvent like acetonitrile.

Centrifugation to pellet the precipitated proteins.

Application of the supernatant to an SPE cartridge.

Washing the cartridge to remove impurities.

Elution of the analyte of interest.

Derivatization Strategies for Enhanced Sensitivity (e.g., DAPTAD-derivatization)

The inherent structure of 25OHD3-G can result in poor ionization efficiency and thus, low sensitivity during LC-MS/MS analysis. nih.gov To overcome this limitation, derivatization strategies are employed. Derivatization involves chemically modifying the analyte to improve its chromatographic behavior and/or ionization efficiency.

DAPTAD Derivatization: A particularly effective strategy for vitamin D metabolites, including 25OHD3-G, is derivatization with 4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD). nih.govnih.gov DAPTAD is a Cookson-type reagent that reacts with the s-cis-diene structure of vitamin D compounds. nih.gov This derivatization significantly enhances the ionization efficiency of the molecule in the positive ion mode, leading to a substantial increase in signal intensity and improved sensitivity of the assay. nih.govgoogle.com The use of DAPTAD has been shown to be superior to other derivatizing agents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) for the quantification of 25OHD3-G, providing better sensitivity and reproducibility. nih.gov

Optimization of Multiple Reaction Monitoring (MRM) Transitions

In tandem mass spectrometry, quantification is typically performed using multiple reaction monitoring (MRM). This highly specific detection mode involves monitoring a specific precursor-to-product ion transition for the analyte of interest. The precursor ion is the ionized molecule of the analyte, and the product ion is a specific fragment generated by collision-induced dissociation of the precursor ion.

For the DAPTAD-derivatized 25OHD3-G, optimization of MRM transitions is crucial for achieving high selectivity and sensitivity. This involves selecting the most intense and specific precursor and product ions. The use of deuterated internal standards for 25OHD3-G, which have a similar chemical structure but a different mass, allows for accurate quantification by correcting for any variability during sample preparation and analysis. nih.gov The quantification of the DAPTAD-derivatized analytes is performed in the positive ion mode. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| DAPTAD-derivatized 25OHD3-G | [Data not available in provided sources] | [Data not available in provided sources] |

| DAPTAD-derivatized 25OHD3 | [Data not available in provided sources] | [Data not available in provided sources] |

| DAPTAD-derivatized 25OHD2 | [Data not available in provided sources] | [Data not available in provided sources] |

| DAPTAD-derivatized 3-epi-25OHD3 | [Data not available in provided sources] | [Data not available in provided sources] |

| DAPTAD-derivatized 24,25(OH)2D3 | [Data not available in provided sources] | [Data not available in provided sources] |

| Note: Specific m/z values for DAPTAD-derivatized 25OHD3-G were not detailed in the provided search results. The table structure is based on the common practice of identifying specific MRM transitions for each analyte in an LC-MS/MS method. |

Enzyme Hydrolysis in Analytical Assays

Use of Beta-Glucuronidase for Total Metabolite Assessment

To determine the total concentration of a vitamin D metabolite, including its conjugated forms, enzymatic hydrolysis is a key step in the analytical process. For glucuronidated metabolites like 25OHD3-G, the enzyme beta-glucuronidase is utilized. nih.gov

Beta-glucuronidase specifically cleaves the glucuronic acid moiety from the parent molecule. nih.gov By treating a sample with beta-glucuronidase prior to analysis, the 25OHD3-G is converted back to its unconjugated form, 25-hydroxyvitamin D3 (25OHD3). Subsequent measurement of 25OHD3 will then represent the sum of the initially free 25OHD3 and the 25OHD3 released from its glucuronidated form. This approach allows for an assessment of the total pool of this particular vitamin D metabolite. nih.gov Studies have shown that glucuronide conjugates contribute a smaller proportion to the total measured circulating vitamin D metabolites compared to sulfated forms. nih.gov

Development and Validation of Robust Research Methods for Conjugated Metabolites

The development and validation of analytical methods for conjugated vitamin D metabolites like 25OHD3-G are essential to ensure the reliability and accuracy of research findings. A robust method should be sensitive, specific, accurate, and reproducible. nih.gov

Method validation typically involves assessing several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.

Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing samples with known concentrations of the analyte (spiked samples).

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is usually expressed as the coefficient of variation (CV).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte in the final extract to the initial amount in the sample.

Matrix Effect: The influence of other components in the sample matrix on the ionization of the analyte, which can affect the accuracy of quantification.

A validated LC-MS/MS method for the simultaneous determination of 25OHD3-S and 25OHD3-G has demonstrated satisfactory reproducibility, accuracy, and sensitivity in human serum and plasma. nih.govnih.gov The availability of such robust methods is crucial for advancing our understanding of the role of conjugated vitamin D metabolites in health and disease. nih.gov

Isotope-Labeled Standards in Quantitative Research

The accurate quantification of 25-hydroxyvitamin D3 3-glucuronide (25(OH)D3-G) in biological matrices is critically dependent on the use of stable isotope-labeled internal standards (IS). nih.govnist.gov This technique, known as isotope dilution mass spectrometry, is the gold standard for quantitative analysis in life sciences. nih.govnih.gov Isotope-labeled standards are molecules that are chemically identical to the analyte of interest but are heavier due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C). nih.govdtu.dk

The fundamental principle behind using an isotope-labeled IS is to account for analyte loss and variability during the entire analytical workflow, from sample extraction and purification to ionization in the mass spectrometer. nist.gov Because the labeled standard and the endogenous analyte exhibit nearly identical chemical and physical properties, they are affected proportionally by extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument fluctuations. nih.govdtu.dk Quantification is therefore based on the ratio of the signal from the endogenous (unlabeled) analyte to the known concentration of the added (labeled) internal standard, which significantly enhances the precision and accuracy of the measurement. nist.gov

For the analysis of vitamin D metabolites, deuterated standards are commonly employed. nist.govnih.gov In the specific case of 25(OH)D3-G, a deuterated analog such as d3- or d6-25-hydroxyvitamin D3 3-glucuronide serves as the ideal internal standard. nih.gov The use of a structurally identical, stable isotope-labeled internal standard for each target analyte is crucial for developing robust and reliable quantitative assays. nih.govnih.gov Research has shown that using ¹³C-labeled standards can sometimes offer advantages over deuterium-labeled ones, as they are less likely to exhibit chromatographic shifts relative to the unlabeled analyte. dtu.dk

Table 1: Examples of Isotope-Labeled Internal Standards in Vitamin D Analysis

| Internal Standard | Analyte(s) | Isotope Label | Reference |

| d6-25-hydroxyvitamin D3 | 25-hydroxyvitamin D2, 25-hydroxyvitamin D3 | Deuterium (d6) | thermofisher.com |

| d3-25-hydroxyvitamin D3 | 25-hydroxyvitamin D3 | Deuterium (d3) | nist.govnist.gov |

| d3-25-hydroxyvitamin D2 | 25-hydroxyvitamin D2 | Deuterium (d3) | nist.govnist.gov |

| ¹³C5-25-hydroxyvitamin D3 | 25-hydroxyvitamin D3 | Carbon-13 (¹³C5) | dtu.dk |

| Deuterated 25(OH)D3-G | 25-hydroxyvitamin D3 3-glucuronide | Deuterium | nih.gov |

Applications of LC-MS/MS in Characterizing Vitamin D Metabolite Fingerprints

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive analytical technique for characterizing comprehensive vitamin D metabolite fingerprints. mdpi.comsciex.com Its superior sensitivity and specificity allow for the simultaneous identification and quantification of a wide array of vitamin D metabolites, including 25(OH)D3-G, from a single biological sample. nih.govmdpi.com This capability provides a much more detailed assessment of vitamin D status than the measurement of a single metabolite like 25-hydroxyvitamin D3 (25(OH)D3).

The LC-MS/MS method involves a two-step process. First, liquid chromatography separates the complex mixture of metabolites present in a sample extract. mdpi.com This separation is crucial for distinguishing between structurally similar compounds, such as the C3-epimers of 25(OH)D3. mdpi.com Following separation, the metabolites enter the tandem mass spectrometer. Here, a specific precursor ion for each metabolite is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then specific product ions are detected in the second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), creates a highly specific mass transition for each metabolite, minimizing interferences and ensuring accurate quantification. dtu.dknih.gov

The application of LC-MS/MS has been pivotal in establishing that 25(OH)D3-G is a significant circulating metabolite. nih.gov Studies using this technology have shown that while sulfated conjugates of vitamin D are more abundant, glucuronidated forms still constitute a notable fraction of the total circulating vitamin D pool. nih.gov For instance, in a study of older men, glucuronide conjugates represented between 2.7% and 11% of the total circulating vitamin D metabolites. nih.gov Such detailed "fingerprinting" allows researchers to explore the intricate relationships within the vitamin D metabolome and how they are affected by factors like supplementation. nih.govnih.gov This comprehensive profiling is essential for advancing our understanding of vitamin D metabolism, its regulation, and the physiological roles of its various conjugated and unconjugated forms. nih.govresearchgate.net

Table 2: Selected LC-MS/MS Findings on Vitamin D Metabolites

| Study Focus | Key Metabolites Measured | Major Finding | Reference |

| Conjugated Metabolite Analysis | 25OHD3, 25OHD2, 3-epi-25OHD3, 24,25(OH)2D3 (and their glucuronide/sulfate (B86663) conjugates) | Sulfated conjugates (18-53%) are a higher proportion of total circulating vitamin D metabolites than glucuronide conjugates (2.7-11%). | nih.gov |

| Simultaneous Quantification | 25-hydroxyvitamin D3-3-sulfate (25-OHD3-S), 25-hydroxyvitamin D3-3-glucuronide (25-OHD3-G) | Developed a sensitive LC-MS/MS method for simultaneous measurement of both major conjugated metabolites in human plasma/serum. | nih.gov |

| Metabolite Fingerprinting | Vitamin D3, 25(OH)D3, 3α-25(OH)D3, 24,25(OH)2D3 | An isotope-coded derivatization strategy improved LC separation and allowed for multiplexed sample analysis. | nih.govresearchgate.net |

| Mouse Model Analysis | Vitamin D2/D3, 25OHD2/D3, 1α25(OH)2D2/D3, 3-epi-25OHD2/D3, 7αC4 | Chromatographic separation successfully resolved vitamin D epimers and isobars, allowing for accurate quantification in a mouse model. | mdpi.com |

Future Research Directions and Unanswered Questions Regarding 25 Hydroxyvitamin D3 3 Glucuronide

Elucidating the Full Spectrum of Biological Functions Beyond Enterohepatic Circulation

The primary recognized role of 25OHD3-3G is its participation in enterohepatic circulation. It is produced in the liver, excreted into bile, and transported to the intestine. nih.gov There, it is believed to be largely biologically inert until it reaches the lower intestine. In the terminal ileum, cecum, and colon, abundant bacterial β-glucuronidases (GUS) cleave the glucuronic acid moiety, liberating the parent compound, 25-hydroxyvitamin D3 (25OHD3). nih.gov This locally released 25OHD3 can then be taken up by colon epithelial cells and potentially activate the Vitamin D Receptor (VDR), influencing local gene expression. nih.govnih.gov

However, a significant gap in knowledge exists regarding any potential biological functions of the intact 25OHD3-3G molecule itself. Future research must rigorously investigate whether this glucuronide has any direct, albeit low-affinity, interactions with the VDR or other nuclear receptors in various tissues. nih.govmdpi.comscbt.com While it is hypothesized to have minimal activity until deconjugated, this has not been exhaustively proven across different cell types and physiological conditions. nih.gov Studies are needed to explore whether 25OHD3-3G can modulate cellular processes independently of its conversion to 25OHD3, particularly in tissues with high transporter-mediated uptake.

Key Research Questions:

Does intact 25OHD3-3G bind to the VDR or other receptors (e.g., PXR, CAR) in any tissue?

Can 25OHD3-3G exert any non-genomic effects or influence cell signaling pathways?

Beyond serving as a pro-molecule for intestinal 25OHD3, does the glucuronide itself have any regulatory role in the liver where it is produced?

Investigation of Inter-Organ Transport and Tissue-Specific Metabolism

The journey of 25OHD3-3G begins in the liver, where it is synthesized by the enzymes UGT1A4 and UGT1A3. nih.govnih.gov From there, it is found in both bile and plasma, indicating transport out of the hepatocyte. nih.gov Its excretion into bile facilitates delivery to the gut, forming the basis of its role in enterohepatic circulation. nih.gov

A major unknown is the full extent of its inter-organ transport and its metabolic fate in tissues other than the liver and intestine. The kidney, bone, and adipose tissue are central to vitamin D's endocrine functions, yet the specific handling of 25OHD3-3G by these organs is poorly understood. nih.govnih.govnih.gov While the kidney is a primary site for the metabolism of 25OHD3 to other forms, its capacity to take up, metabolize, or excrete the glucuronidated conjugate remains to be characterized. nih.gov Similarly, whether 25OHD3-3G is taken up by bone cells or stored in adipose tissue—a major reservoir for the parent vitamin D3—is unknown. nih.govnih.gov Understanding the tissue-specific disposition of this metabolite is crucial for a complete picture of vitamin D homeostasis.

Key Research Questions:

Is 25OHD3-3G taken up by key vitamin D target tissues like the kidney, bone, and adipose tissue?

Do these tissues possess the necessary enzymes (e.g., glucuronidases) to deconjugate 25OHD3-3G locally?

What is the rate of clearance of 25OHD3-3G from the circulation, and what are the relative contributions of renal and biliary excretion of the intact molecule?

Characterization of the Role of Specific Transporters in Glucuronide Disposition

The movement of 25OHD3-3G across cell membranes is not a passive process; it is mediated by specific transport proteins. Research has identified several key players in the liver. nih.govnih.gov Efflux from hepatocytes into bile and blood is facilitated by Multidrug Resistance-Associated Protein 2 (MRP2) and Multidrug Resistance-Associated Protein 3 (MRP3). nih.govnih.gov Conversely, its uptake from the circulation into the liver is handled by Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3. nih.govnih.gov

While these findings provide a strong foundation, the landscape of transporters involved in the disposition of 25OHD3-3G is likely more complex. The expression and activity of these and other transporters in different tissues could be a critical determinant of the metabolite's local concentration and effects. Future studies should aim to identify all transporters capable of handling 25OHD3-3G and map their expression in key organs to better predict its movement and physiological impact throughout the body.

| Transporter | Family | Function | Primary Location | Proposed Role for 25OHD3-3G |

|---|---|---|---|---|

| MRP2 (ABCC2) | ABC Transporter | Efflux | Hepatocyte (Canalicular) | Excretion into bile |

| MRP3 (ABCC3) | ABC Transporter | Efflux | Hepatocyte (Basolateral) | Export into blood |

| OATP1B1 (SLCO1B1) | Solute Carrier | Uptake | Hepatocyte (Basolateral) | Uptake from blood into liver |

| OATP1B3 (SLCO1B3) | Solute Carrier | Uptake | Hepatocyte (Basolateral) | Uptake from blood into liver |

Development of Novel Research Models to Study its Physiological Impact

Progress in understanding 25OHD3-3G will depend heavily on the development and application of sophisticated research models. Current knowledge has been built using a combination of in vitro systems, including recombinant UGT enzymes, human liver microsomes, and cultured cell lines, alongside in vivo studies in mice. nih.govnih.gov These models have been instrumental in identifying the enzymes responsible for its formation and demonstrating its deconjugation by gut microbiota. nih.gov

To dissect the specific roles of transporters and enzymes in vivo, the development of novel genetic models is a critical next step. For instance, knockout mouse models for the identified transporters (e.g., Mrp2, Oatp1b1) or the primary synthesizing enzyme (Ugt1a4) would be invaluable. Such models would allow researchers to investigate how the absence of a specific pathway affects the circulation, excretion, and ultimate physiological impact of 25OHD3-3G. Furthermore, advanced models such as germ-free or gnotobiotic mice, which can be colonized with specific bacterial strains, are essential for untangling the complex interactions between host metabolism and the gut microbiome's processing of this conjugate. nih.gov

Future Research Models:

Genetic Knockout Models: Mice lacking key transporters (MRP2, OATP1B1/1B3) or enzymes (UGT1A4) to delineate their specific contributions.

Gnotobiotic Animal Models: Germ-free mice colonized with specific bacterial communities or single strains with known β-glucuronidase activity to study the precise role of the microbiota.

Organoid Cultures: Development of human intestinal and liver organoids to study metabolism and transport in a more physiologically relevant in vitro environment.

Stable Isotope Tracing: Use of labeled 25OHD3-3G in animal models to precisely track its metabolic fate and tissue distribution.

Advanced Studies on Genetic and Environmental Modulators of 25-Hydroxyvitamin D3 3-Glucuronide Metabolism

The rate at which 25OHD3 is converted to 25OHD3-3G varies between individuals, suggesting that genetic and environmental factors play a significant role. Identifying these modulators is key to understanding inter-individual differences in vitamin D homeostasis.

A major genetic factor has already been identified: a polymorphism in the UGT1A4 gene, known as UGT1A4*3 (Leu48Val). nih.govnih.gov Studies using human liver microsomes have shown a clear gene-dose effect, where individuals homozygous for the variant allele (GG) exhibit significantly higher rates of 25OHD3 glucuronidation compared to those with the wild-type allele (TT). nih.govresearchgate.net This finding provides a direct genetic basis for variability in the production of 25OHD3-3G.

Environmental factors, particularly exposure to certain drugs, can also modulate this pathway. Agonists of the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), such as the antibiotic rifampin and the anticonvulsants carbamazepine (B1668303) and phenobarbital, have been shown to increase the expression of UGT1A4 and UGT1A3 mRNA in human hepatocytes. nih.govnih.gov This induction could accelerate the clearance of 25OHD3 via glucuronidation. Additionally, factors that alter the composition and enzymatic activity of the gut microbiota—such as diet, age, sex, and the use of antibiotics—can influence the rate of deconjugation in the colon, thereby modulating the local biological effects of the metabolite. nih.gov

| Category | Factor | Mechanism | Effect on 25OHD3-3G Pathway | Reference |

|---|---|---|---|---|

| Genetic | UGT1A4*3 Polymorphism | Alters enzyme activity | Increases rate of 25OHD3-3G formation | nih.govnih.govresearchgate.net |

| Transporter Polymorphisms | (Hypothetical) Alters transport efficiency | (Potential) Affects clearance and distribution | - | |

| Environmental | PXR/CAR Agonist Drugs (e.g., Rifampin) | Induction of UGT1A enzyme expression | Increases potential for 25OHD3-3G formation | nih.govnih.gov |

| Gut Microbiota Modulators (e.g., Antibiotics, Diet) | Alters bacterial β-glucuronidase activity | Affects rate of deconjugation in the colon | nih.govnih.gov |

Q & A

Q. What analytical methods are most suitable for detecting 25-hydroxyvitamin D3 3-glucuronide in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity for distinguishing 25-hydroxyvitamin D3 3-glucuronide from structurally similar metabolites like sulfated or non-conjugated forms. Key steps include:

- Chromatography : Hypersil Gold C18 columns with gradient elution (e.g., 5 mM ammonium acetate and acetonitrile) to resolve glucuronide and sulfate conjugates .

- Mass spectrometry : Electrospray ionization (ESI) in positive ion mode with multi-reaction monitoring (MRM) for transitions such as m/z 591.4 → 298.2 (25-OHD3-G) .

- Internal standards : Deuterated analogs (e.g., d6-25-OHD3-G) to correct for matrix effects and extraction variability .

Q. How is 25-hydroxyvitamin D3 3-glucuronide formed, and what is its physiological significance?

25-OHD3-G is a Phase II metabolite generated via hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation of 25-hydroxyvitamin D2. Unlike 1,25-dihydroxyvitamin D3 (the active hormonal form), 25-OHD3-G is primarily a detoxification product excreted in bile and urine. Its serum concentrations (~0.7–9.1 nM in healthy individuals) reflect both vitamin D status and hepatic conjugation efficiency .

Q. What sample preparation techniques minimize analyte degradation during 25-OHD3-G analysis?

- Plasma/Serum handling : Use EDTA-treated samples stored at -80°C to prevent enzymatic hydrolysis .

- Solid-phase extraction (SPE) : Oasis WAX anion-exchange cartridges for selective retention of acidic metabolites (e.g., glucuronides and sulfates) .

- Derivatization : PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) or DAPTAD enhances ionization efficiency and stability for LC-MS/MS .

Advanced Research Questions

Q. How can researchers address matrix effects and interference in LC-MS/MS quantification of 25-OHD3-G?

- Matrix effect assessment : Compare peak areas of post-extraction spiked samples versus neat solutions. Acceptable thresholds are ≤15% relative standard deviation (RSD) .

- Selectivity validation : Test blank matrices (vitamin D-stripped serum) to confirm no endogenous interference at MRM transitions .

- Calibration standards : Prepare in matched biological matrix (e.g., human plasma) to account for ion suppression/enhancement .

Q. What experimental designs improve the accuracy of pharmacokinetic studies on 25-OHD3-G?

- Longitudinal sampling : Collect serial blood samples post-vitamin D3 supplementation to track conjugation kinetics .

- Dose standardization : Use vitamin D3 (not D2) at 1000–4000 IU/day to ensure measurable 25-OHD3-G levels and avoid confounding data .

- Compliance monitoring : Measure baseline and follow-up 25-OHD3 concentrations via isotope-dilution LC-MS/MS to validate dosing adherence .

Q. How do methodological differences contribute to contradictory data on 25-OHD3-G stability and recovery?

- Instability factors : Light exposure and freeze-thaw cycles degrade glucuronides. Solutions must be stored in amber vials at -20°C, with ≤3 freeze-thaw cycles .

- Recovery optimization : Evaluate SPE elution solvents (e.g., 2% formic acid in methanol) to maximize 25-OHD3-G yield (>85%) while minimizing co-elution of phospholipids .

Q. What advanced statistical approaches resolve variability in 25-OHD3-G quantification across cohorts?

- Multivariate regression : Adjust for covariates (e.g., renal function, BMI) that influence vitamin D metabolism .

- Harmonization protocols : Align methods with reference standards (e.g., NIST SRM 972a) to reduce inter-laboratory variability .

Data Interpretation and Conflict Resolution

Q. How should researchers interpret discordant results between immunoassays and LC-MS/MS for 25-OHD3-G?

Immunoassays often cross-react with sulfated or epimeric metabolites (e.g., 3-epi-25-OHD3), overestimating 25-OHD3-G. LC-MS/MS with chromatographic separation is required for specificity. Validate immunoassay results against LC-MS/MS in a subset of samples .

Q. Why do some studies report undetectable 25-OHD3-G levels despite adequate vitamin D3 supplementation?

- Detection limits : Ensure method sensitivity (LLOQ ≤0.5 nM) via derivatization (e.g., DAPTAD) and optimized MRM transitions .

- Population variability : Genetic polymorphisms in UGT enzymes (e.g., UGT1A4) may reduce glucuronidation rates .

Emerging Research Directions

Q. What novel biomarkers or techniques could enhance understanding of 25-OHD3-G’s role in disease?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products